molecular formula C15H11N5O6 B12647878 (2-Azido-2-phenylethyl) 3,5-dinitrobenzoate CAS No. 6335-16-6

(2-Azido-2-phenylethyl) 3,5-dinitrobenzoate

Cat. No.: B12647878
CAS No.: 6335-16-6
M. Wt: 357.28 g/mol
InChI Key: VOSMIALHZHYVMG-UHFFFAOYSA-N
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Description

NSC 25422 is a chemical compound that has garnered attention in various fields of scientific research

Chemical Reactions Analysis

NSC 25422 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC 25422 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 25422 is investigated for its potential therapeutic applications, including its effects on specific diseases and conditions. In industry, it is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of NSC 25422 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating these targets and pathways, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

NSC 25422 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and properties

Conclusion

NSC 25422 is a versatile compound with significant potential in various fields of scientific research

Properties

CAS No.

6335-16-6

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

(2-azido-2-phenylethyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C15H11N5O6/c16-18-17-14(10-4-2-1-3-5-10)9-26-15(21)11-6-12(19(22)23)8-13(7-11)20(24)25/h1-8,14H,9H2

InChI Key

VOSMIALHZHYVMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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